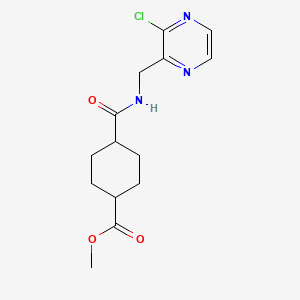
(1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a cyclohexane ring, a pyrazine moiety, and a carbamoyl group. The presence of these functional groups makes it a versatile compound for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring can be synthesized through a Diels-Alder reaction between a diene and a dienophile.
Introduction of the Pyrazine Moiety: The pyrazine ring can be introduced through a nucleophilic substitution reaction using a suitable pyrazine derivative.
Formation of the Carbamoyl Group: The carbamoyl group can be introduced through a reaction with an isocyanate or a carbamoyl chloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, optimized reaction conditions (temperature, pressure, solvent), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide or electrophilic substitution using bromine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, (1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biology, this compound can be used in the study of enzyme interactions and metabolic pathways. Its structural features make it a potential inhibitor or activator of specific enzymes, providing insights into biochemical processes.
Medicine
In medicine, this compound may have potential therapeutic applications. It can be investigated for its pharmacological properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry
In the industrial sector, this compound can be used in the development of new materials or as a precursor for the synthesis of specialty chemicals. Its versatility makes it suitable for various industrial applications, including the production of polymers, coatings, and adhesives.
Mechanism of Action
The mechanism of action of (1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound can bind to these targets, modulating their activity and leading to various biological effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate enzymes involved in metabolic pathways.
Receptors: It may bind to receptors on the cell surface, triggering signaling cascades.
Proteins: The compound can interact with intracellular proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
(1R,4r)-methyl 4-(((3-chloropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate: This compound is unique due to its specific combination of functional groups.
(1R,4r)-methyl 4-(((3-bromopyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate: Similar structure but with a bromine atom instead of chlorine.
(1R,4r)-methyl 4-(((3-fluoropyrazin-2-yl)methyl)carbamoyl)cyclohexanecarboxylate: Similar structure but with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the chlorine atom in the pyrazine ring may influence its reactivity and interactions with molecular targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C14H18ClN3O3 |
|---|---|
Molecular Weight |
311.76 g/mol |
IUPAC Name |
methyl 4-[(3-chloropyrazin-2-yl)methylcarbamoyl]cyclohexane-1-carboxylate |
InChI |
InChI=1S/C14H18ClN3O3/c1-21-14(20)10-4-2-9(3-5-10)13(19)18-8-11-12(15)17-7-6-16-11/h6-7,9-10H,2-5,8H2,1H3,(H,18,19) |
InChI Key |
YPWACXXBOXNHOU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CCC(CC1)C(=O)NCC2=NC=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















